5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
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Overview
Description
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is a heterocyclic compound that features both pyrazole and tetrahydropyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-amino-1H-pyrazole with a suitable aldehyde or ketone, followed by cyclization with a urea or thiourea derivative under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrazole derivatives .
Scientific Research Applications
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzyme active sites, inhibiting their activity. Additionally, the tetrahydropyrimidine ring can interact with receptor proteins, modulating their function . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole: A precursor in the synthesis of the target compound, known for its versatility in forming various heterocyclic systems.
Pyrazolo[1,5-a]pyrimidines: Compounds with similar structural features and biological activities.
1,3,5-Triazines: Another class of heterocycles with comparable applications in medicinal chemistry.
Uniqueness
5-(1H-pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride is unique due to its dual heterocyclic structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with multiple biological targets makes it a valuable compound in research and development .
Properties
CAS No. |
2758003-96-0 |
---|---|
Molecular Formula |
C7H12ClN5 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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